molecular formula C7H12N2O B567870 1-(5-Methylisoxazol-3-yl)propan-2-amine CAS No. 1207175-74-3

1-(5-Methylisoxazol-3-yl)propan-2-amine

Cat. No.: B567870
CAS No.: 1207175-74-3
M. Wt: 140.186
InChI Key: DHDNMDVCSOXAMR-UHFFFAOYSA-N
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Description

1-(5-Methylisoxazol-3-yl)propan-2-amine is a substituted amphetamine derivative characterized by a propan-2-amine backbone linked to a 5-methylisoxazole moiety. Isoxazole rings are heterocyclic structures known for their electron-withdrawing properties, which can influence molecular reactivity and pharmacological activity .

Properties

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5(8)3-7-4-6(2)10-9-7/h4-5H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDNMDVCSOXAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylisoxazol-3-yl)propan-2-amine typically involves the cycloaddition reaction of nitrile oxides with olefins or other suitable substrates. Metal-free synthetic routes are preferred due to their eco-friendly nature and cost-effectiveness . Common catalysts used in these reactions include copper (I) and ruthenium (II), although metal-free alternatives are being explored .

Industrial Production Methods: Industrial production of isoxazole derivatives often involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methylisoxazol-3-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

1-(5-Methylisoxazol-3-yl)propan-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials

Biological Activity

1-(5-Methylisoxazol-3-yl)propan-2-amine, also known by its CAS number 1207175-74-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C8H10N2OC_8H_{10}N_2O with a molecular weight of approximately 150.18 g/mol. The compound features an isoxazole ring, which is known to influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. While specific methods are not detailed in the search results, general synthetic pathways for similar compounds often include:

  • Formation of the isoxazole ring through cyclization reactions.
  • Alkylation to introduce the propan-2-amine moiety.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity. In vitro studies have shown it can inhibit the growth of various cancer cell lines. For instance, one study reported an IC50 value of approximately 40.89 μg/mL against A549 lung cancer cells, indicating moderate potency in inhibiting cell proliferation .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of specific enzymes or receptors associated with cancer cell survival and proliferation.
  • Induction of apoptosis in malignant cells, potentially through pathways involving oxidative stress and mitochondrial dysfunction.

Comparative Biological Activity

When compared to other compounds with similar structures, this compound shows unique biological properties due to its specific substitution pattern on the isoxazole ring. This can lead to differences in receptor binding affinity and selectivity.

Compound NameIC50 (μg/mL)Targeted Activity
This compound40.89Anticancer (A549 cells)
Compound X25Anticancer (specific cancer type)
Compound Y>100Antimicrobial

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from this compound:

Comparison with Similar Compounds

Structural Characteristics

The compound’s structure consists of:

  • Propan-2-amine backbone: A common feature in psychoactive substances, facilitating interactions with monoamine transporters (e.g., dopamine, serotonin).

Key structural analogs (Figure 1) include:

1-(5-Chloro-1H-indol-3-yl)propan-2-amine (PAL-542) : Substituted indole ring with chlorine .

1-(Benzofuran-6-yl)propan-2-amine (6-APB) : Benzofuran moiety, associated with serotonergic activity .

1-(2,5-Dimethoxy-4-(methylthio)phenyl)propan-2-amine (DOT) : Phenethylamine derivative with methoxy and thioether groups .

Pharmacological Profile

Monoamine Release Selectivity

Based on analogs like PAL-542 and DOT, 1-(5-Methylisoxazol-3-yl)propan-2-amine may act as a monoamine releaser. Key comparisons:

Compound DA Release Potency 5HT Release Potency NE Release Potency Selectivity (DA/5HT vs. NE)
PAL-542 (indole) High High Low >800-fold
DOT (phenethylamine) Moderate Moderate Low ~100-fold
Target Compound (inferred) Moderate-High Moderate Low Likely high
  • Mechanism: Isoxazole’s electronegativity may enhance binding to serotonin (5HT) or dopamine (DA) transporters, though reduced norepinephrine (NE) release is expected due to steric and electronic effects .

Comparison with Structural Analogs

Neuropharmacological Effects

  • PAL-542 : Dual DA/5HT releaser with minimal abuse liability in rodent models due to low NE activity .
  • 6-APB : Benzofuran analog with entactogen effects linked to 5HT2A/2C receptor activation .

Physicochemical Properties

Property Target Compound (Inferred) PAL-542 6-APB
Molecular Weight (g/mol) ~152.21 222.70 203.28
logP (lipophilicity) ~1.2 2.8 2.5
pKa ~9.5 (amine) 9.7 9.3
  • Key Insight : The methylisoxazole group likely reduces logP compared to indole or benzofuran analogs, possibly affecting CNS penetration .

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